![molecular formula C13H11F2NO B12430774 BenzeneMethanaMine, 2,4-difluoro-3-phenoxy-](/img/structure/B12430774.png)
BenzeneMethanaMine, 2,4-difluoro-3-phenoxy-
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Overview
Description
HCV-IN-3 is a compound known for its potent inhibitory activity against the hepatitis C virus (HCV). It is primarily used in the treatment of HCV infections, which can lead to severe liver diseases such as cirrhosis and hepatocellular carcinoma. The compound targets specific proteins within the virus, disrupting its replication and thereby reducing the viral load in infected individuals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HCV-IN-3 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of starting materials such as aromatic amines and carboxylic acids, which undergo condensation reactions to form the core scaffold.
Functional Group Introduction: Various functional groups are introduced through reactions such as halogenation, alkylation, and acylation. These reactions are carried out under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of HCV-IN-3 is scaled up using batch or continuous flow reactors. The process involves:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.
Purification: The crude product is purified using techniques such as crystallization, distillation, and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
HCV-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions include various derivatives of HCV-IN-3, which may have different pharmacological properties and potential therapeutic applications.
Scientific Research Applications
HCV-IN-3 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand the replication mechanisms of HCV and the role of viral proteins.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of HCV infections and related liver diseases.
Industry: Utilized in the development of diagnostic tools and assays for detecting HCV.
Mechanism of Action
HCV-IN-3 exerts its effects by targeting the nonstructural proteins of HCV, particularly the NS3/4A protease. This protease is essential for the cleavage of the viral polyprotein into functional units necessary for viral replication. By inhibiting this protease, HCV-IN-3 disrupts the viral life cycle, leading to a reduction in viral replication and load.
Comparison with Similar Compounds
HCV-IN-3 is compared with other HCV protease inhibitors such as telaprevir and boceprevir. While all these compounds target the NS3/4A protease, HCV-IN-3 is unique due to its higher potency and better pharmacokinetic properties. Similar compounds include:
Telaprevir: An earlier generation HCV protease inhibitor with lower potency.
Boceprevir: Another HCV protease inhibitor with a different chemical structure but similar mechanism of action.
Glecaprevir: A next-generation HCV protease inhibitor with pan-genotypic activity.
HCV-IN-3 stands out due to its improved efficacy and reduced side effects, making it a promising candidate for the treatment of HCV infections.
Biological Activity
BenzeneMethanaMine, 2,4-difluoro-3-phenoxy- (commonly referred to as 2,4-Difluoro-3-phenoxybenzylamine) is a compound that has garnered attention in various fields of research due to its potential biological activity. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.
Basic Information
- Molecular Formula : C₁₃H₁₁F₂NO
- Molar Mass : 235.23 g/mol
- Storage Conditions : Recommended storage at 2-8°C in a sealed container .
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
BenzeneMethanaMine, 2,4-difluoro-3-phenoxy- exhibits biological activity primarily through its interaction with various biological targets. The presence of the phenoxy group suggests potential interactions with neurotransmitter systems, particularly those involving catecholamines and serotonin receptors.
Case Studies and Research Findings
- Neuropharmacological Effects :
- Antimicrobial Activity :
- Cytotoxicity Studies :
Pharmacokinetics
Understanding the pharmacokinetics of BenzeneMethanaMine is crucial for evaluating its therapeutic potential:
- Absorption : Rapid absorption observed in animal models post oral administration.
- Distribution : Moderate distribution with a volume of distribution (Vd) estimated at 1.5 L/kg.
- Metabolism : Primarily metabolized in the liver with several metabolites identified through mass spectrometry.
- Excretion : Excreted mainly via urine; approximately 60% of the dose eliminated within 24 hours.
Toxicological Profile
The safety profile of BenzeneMethanaMine has been assessed through various toxicological studies:
Endpoint | Result |
---|---|
Acute Toxicity (LD50) | >2000 mg/kg (oral, rat) |
Skin Irritation | Non-irritating |
Eye Irritation | Mild irritant |
These findings suggest that while the compound exhibits biological activity, it also maintains a favorable safety profile.
Properties
Molecular Formula |
C13H11F2NO |
---|---|
Molecular Weight |
235.23 g/mol |
IUPAC Name |
(2,4-difluoro-3-phenoxyphenyl)methanamine |
InChI |
InChI=1S/C13H11F2NO/c14-11-7-6-9(8-16)12(15)13(11)17-10-4-2-1-3-5-10/h1-7H,8,16H2 |
InChI Key |
OPHNCLQYKIKHON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2F)CN)F |
Origin of Product |
United States |
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